5-Hydroxynicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-5-1-4(6(9)10)2-7-3-5/h1-3,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTDCVLRGFEHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182143 | |
| Record name | 5-Hydroxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27828-71-3 | |
| Record name | 5-Hydroxynicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27828-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxynicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027828713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxynicotinic acid | |
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Synthetic Methodologies and Chemical Transformations of 5 Hydroxynicotinic Acid
Classical and Contemporary Synthetic Routes to 5-Hydroxynicotinic Acid
The synthesis of this compound can be achieved through various pathways, including direct synthesis and the conversion of functionalized precursors.
A notable contemporary route to this compound involves biocatalysis. The compound can be formed through the enzymatic action of nicotinate (B505614) hydroxylase on nicotinate. chemodex.com This method represents a green chemistry approach, leveraging the high selectivity of enzymes to achieve the desired hydroxylation.
A common strategy in aromatic chemistry is the synthesis of hydroxylated compounds from halogenated precursors. 5-Bromonicotinic acid is a known precursor for the synthesis of this compound. google.com This transformation involves the nucleophilic substitution of the bromine atom with a hydroxyl group. Contemporary methods for such conversions on (hetero)aryl halides often employ copper-catalyzed hydroxylation reactions. organic-chemistry.org These methods can utilize various copper catalysts and ligands to facilitate the conversion of aryl bromides to their corresponding phenols under relatively mild conditions. organic-chemistry.org
Derivatization Strategies and Chemical Modifications of this compound
The functional groups of this compound—the carboxylic acid, the hydroxyl group, and the pyridine (B92270) nitrogen—provide multiple sites for chemical modification and derivatization.
The carboxylic acid moiety of this compound can be readily converted to its corresponding esters through Fischer esterification. For example, the synthesis of ethyl 5-hydroxynicotinate is achieved by reacting this compound with absolute ethanol (B145695) in the presence of a catalytic amount of sulfuric acid. The reaction mixture is heated to reflux, and upon completion, the product is isolated by neutralization and extraction. This procedure yields the ethyl ester derivative, which is a useful intermediate for further modifications.
The pyridine nitrogen of this compound derivatives can be alkylated to form pyridinium (B92312) salts, which can then undergo cycloaddition reactions. Starting from an ester derivative such as ethyl 5-hydroxynicotinate, N-alkylation can be performed using an alkylating agent like methyl trifluoromethanesulfonate. This step forms an N-alkyl oxidopyridinium ion intermediate.
This reactive intermediate can then participate in a (4+3) cycloaddition reaction with a conjugated diene. The reaction, typically carried out in the presence of a base like triethylamine, provides rapid access to complex bicyclic nitrogenous structures. The ester group on the pyridinium ring enhances the reactivity for the (4+3) cycloaddition pathway and provides a functional handle for further synthetic elaborations.
The synthesis of halogenated derivatives of this compound, such as 2-chloro-5-hydroxynicotinic acid and 4-chloro-5-hydroxynicotinic acid, via direct electrophilic halogenation of the parent molecule is not widely documented in the surveyed scientific literature. The regioselectivity of electrophilic substitution on the this compound ring is complex due to the competing directing effects of the hydroxyl and carboxyl groups, which may complicate direct halogenation approaches.
Synthesis of Metal Complexes and Coordination Polymers
This compound is a versatile ligand in coordination chemistry due to its multiple potential donor sites: the nitrogen atom of the pyridine ring, the two oxygen atoms of the carboxylate group, and the oxygen atom of the hydroxyl group. This functionality allows it to bind to metal ions in various coordination modes, leading to the formation of discrete metal complexes or extended multi-dimensional structures known as coordination polymers or metal-organic frameworks (MOFs). tdl.orgnih.gov The synthesis of these materials typically involves the reaction of a metal salt with this compound in a suitable solvent, often under hydrothermal or solvothermal conditions. rroij.com
The geometry and connectivity of the resulting structures are influenced by several factors, including the coordination preference of the metal ion, the reaction temperature and solvent, and the molar ratio of the reactants. For instance, lanthanide ions, with their large ionic radii, tend to have high coordination numbers and often favor binding to oxygen donor ligands, making the carboxylate and hydroxyl groups of this compound particularly effective for forming stable complexes. nih.govresearchgate.net
Research into analogous systems, such as other substituted nicotinic acids, provides insight into the synthetic approaches and resulting structures that could be expected with this compound. For example, studies on 2-hydroxynicotinic acid have demonstrated its ability to act as a diacidic bidentate ligand in forming mononuclear complexes with transition metals like Fe(II), Cu(II), and Zn(II) in the presence of co-ligands like hydrazine. researchgate.net Similarly, 5-bromonicotinic acid has been used to synthesize new metal-organic frameworks with cadmium and cobalt, showcasing the utility of the nicotinic acid backbone in building extended porous structures. rsc.org
The synthesis of these complexes is generally achieved through methods that allow for the slow crystallization of the product. Solvothermal synthesis is a common technique where the reactants are sealed in a reaction vessel with a solvent and heated to a temperature above the solvent's boiling point, thereby increasing the pressure. rroij.com This method facilitates the dissolution of reactants and promotes the growth of high-quality single crystals suitable for X-ray diffraction analysis, which is crucial for definitively determining the structure of the resulting complex or coordination polymer.
The characterization of these metal complexes involves a range of analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies, such as the carboxylate (O-C-O) stretches. researchgate.net Thermal analysis techniques, like thermogravimetric analysis (TGA), are employed to study the thermal stability of the complexes and identify the loss of solvent molecules or the decomposition temperature of the framework. researchgate.net
Detailed Research Findings
While specific studies focusing exclusively on this compound are limited in publicly accessible literature, extensive research on related nicotinic acid derivatives provides a strong predictive framework for its coordination behavior.
Transition Metal Complexes: Studies on isomers like 2-hydroxynicotinic acid show the formation of mononuclear complexes with a general formula of M[(C₆H₃NO₃)(N₂H₄)₂]H₂O, where M = Fe(II), Cu(II), or Zn(II). researchgate.net In these instances, the hydroxynicotinic acid ligand coordinates to the metal center through the deprotonated carboxylate and hydroxyl groups, acting as a bidentate chelating agent. The remaining coordination sites on the metal are occupied by co-ligands (hydrazine in this case) and water molecules. researchgate.net
Lanthanide Coordination Polymers: Nicotinic acid and its derivatives are effective ligands for constructing lanthanide-based coordination polymers. researchgate.net The strong affinity of lanthanide ions for oxygen donors leads to coordination primarily through the carboxylate group, which can bind in monodentate, bidentate chelating, or bridging modes. The pyridine nitrogen and the hydroxyl group can also participate in coordination, leading to the formation of higher-dimensional networks. For example, lanthanide complexes with 5-(pyrazol-1-yl)nicotinic acid have been synthesized, demonstrating the formation of discrete binuclear complexes. nih.gov It is anticipated that this compound would similarly form stable complexes and coordination polymers with lanthanide ions.
The table below summarizes representative data from studies on metal complexes with analogous substituted nicotinic acids, illustrating the expected synthetic conditions and structural outcomes.
| Ligand | Metal Ion(s) | Synthetic Method | Resulting Structure Type | Reference |
|---|---|---|---|---|
| 2-Hydroxynicotinic Acid | Fe(II), Cu(II), Zn(II) | Solution precipitation | Mononuclear complex with co-ligand | researchgate.net |
| 5-Bromonicotinic Acid | Cd(II), Co(II) | Hydrothermal | 2D Metal-Organic Framework | rsc.org |
| Nicotinic Acid | Yb(III), Gd(III), Nd(III) | Aqueous solution reaction | Coordination Polymer | researchgate.net |
| 5-(Pyrazol-1-yl)nicotinic acid | Pr(III), Sm(III) | Solvothermal | Binuclear complex | nih.gov |
Structural characterization is paramount in understanding these materials. Key characterization data, such as IR spectroscopy, provides evidence of ligand-metal bond formation. The shift in the asymmetric and symmetric stretching vibrations of the carboxylate group is a diagnostic tool to determine its coordination mode.
| Compound Type | Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Typical Wavenumber (cm⁻¹) in Complex | Inference |
|---|---|---|---|---|
| Nicotinic Acid Complexes | ν(С=O) of COOH | ~1709 | Absent | Deprotonation and coordination of carboxylate group |
| Nicotinic Acid Complexes | νₐₛ(O–C–O) | ~1488 | 1627–1654 | Coordination of carboxylate to metal center |
| Nicotinic Acid Complexes | νₛ(O–C–O) | ~1370 | 1408–1477 | Coordination of carboxylate to metal center |
| 2-Hydroxynicotinic Acid Complexes | ν(M-O) | N/A | 450-550 | Direct evidence of metal-oxygen bond formation |
Structural Elucidation and Solid State Chemistry of 5 Hydroxynicotinic Acid
Tautomeric Forms and Their Interconversion in Solution and Solid State
5-Hydroxynicotinic acid (5HNA) can exist in different tautomeric forms, including a zwitterionic and a nonionic form. The prevalence of a particular tautomer is influenced by the surrounding environment, such as the solvent used for crystallization. In its hydrate (B1144303) form, this compound exists as a zwitterionic tautomer. researchgate.net Conversely, when crystallized from dimethyl sulfoxide (B87167) (DMSO), it adopts a nonionic tautomeric conformation in the resulting DMSO solvate. researchgate.net
Interestingly, the selective crystallization of different tautomers as a hydrate or a DMSO solvate from water and DMSO, respectively, does not lead to the isolation of a specific tautomer in the desolvated solid state. Upon removal of the solvent, both the hydrate and the DMSO solvate convert to the same tautomeric form. researchgate.net This suggests that while the solvent environment can stabilize a particular tautomer in the crystalline solvate, the intrinsic stability of the tautomers in the solid state dictates the final form after desolvation.
The interconversion between these tautomeric forms is a key aspect of the solution and solid-state chemistry of this compound. The ability of different solvents to stabilize different tautomers highlights the role of solute-solvent interactions in determining the molecular structure in the crystalline state. researchgate.net
Crystallization Behaviors and Polymorphism
The crystallization of this compound from aqueous media is highly dependent on the pH of the solution. unl.ptmdpi.commdpi.com Varying the pH leads to a diverse range of crystallization outcomes, including the formation of individual crystals of different sizes and shapes, microcrystalline powders, crystalline aggregates, and nearly amorphous solids. unl.ptresearchgate.net This diversity underscores the critical role of pH control in the crystallization process. unl.pt
The species of this compound present in solution changes with pH, which in turn influences the intermolecular interactions and the resulting crystal packing. mdpi.com At different pH values, the protonation state of the carboxylic acid and the pyridine (B92270) nitrogen, as well as the hydroxyl group, will vary. These changes in the hydrogen bond donors and acceptors, along with the presence of counterions from the acid or base used to adjust the pH, have significant repercussions on the resulting solid forms. mdpi.com
Systematic studies on the crystallization of hydroxynicotinic acid isomers, including this compound, have been conducted across a pH range from 0 to 14. mdpi.com The resulting solids are typically characterized by powder X-ray diffraction (PXRD) and microscopy to understand the relationship between the solution chemistry and the solid-state structure. mdpi.commdpi.com
Table 1: Dominant Species of Hydroxynicotinic Acids at Various pH Ranges researchgate.net
| pH Range | Dominant Species |
|---|---|
| < 2 | Cationic |
| 2 - 4 | Neutral |
| 4 - 9 | Anionic (deprotonated carboxylic acid) |
Note: This is a generalized representation for hydroxynicotinic acids. The exact pH ranges for this compound may vary slightly.
This compound is known to form solvates and hydrates, which can selectively crystallize different tautomeric forms of the molecule. researchgate.net For instance, crystallization from water yields a hydrate where the this compound molecule is in a zwitterionic conformation. researchgate.net In contrast, crystallization from dimethyl sulfoxide (DMSO) results in a DMSO solvate containing the nonionic tautomer. researchgate.netchemicalbook.com
The stability and desolvation behavior of these solvates have been investigated. The DMSO solvate of this compound (5HNA·DMSO) has been found to desolvate more readily than the hydrate (5HNA·H₂O). chemicalbook.com This difference in stability may be attributed to the arrangement of the solvent molecules in the crystal lattice. In the hydrate, water molecules are isolated, whereas in the DMSO solvate, the DMSO molecules are located in channels within the crystal structure, which may facilitate their removal. chemicalbook.com Upon removal of the solvent, both the hydrate and the DMSO solvate transform to the same stable tautomeric form. researchgate.net
Recent research has focused on optimizing the synthetic procedures to obtain crystalline spherical clusters of this compound. researchgate.net These self-assembly processes are influenced by various factors, including the choice of solvent and the control of crystallization conditions. The formation of such spherical clusters represents a higher order of organization beyond the single crystal and is of interest for materials science applications. While the general principles of self-assembly in colloidal systems on spherical surfaces have been explored, the specific conditions leading to spherical clusters of this compound are a subject of ongoing investigation. mdpi.com
Advanced Spectroscopic and Diffraction Methodologies for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.
The ¹H NMR spectrum of this compound typically shows distinct signals for the protons on the pyridine ring. chemicalbook.comichemical.com For example, in DMSO-d₆, characteristic chemical shifts are observed for the protons at positions 2, 4, and 6 of the pyridine ring. ichemical.com The coupling patterns (e.g., doublets) and coupling constants (J-values) provide information about the connectivity of the protons. ichemical.com
¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton of the molecule. ceon.rs The chemical shifts of the carbon atoms are sensitive to their local electronic environment. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate the proton and carbon signals, aiding in the complete assignment of the NMR spectra. hmdb.ca These solution-state NMR studies are crucial for understanding the tautomeric equilibria and the predominant species of this compound under different solution conditions.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound ichemical.com
| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
|---|---|---|---|
| H-2 | 8.48 | d | 1.5 |
| H-4 | 7.51 | d | 1.9 |
| H-6 | 8.26 | d | 2.6 |
Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz
X-ray Diffraction (XRD) for Solid-State Structures (e.g., Powder X-ray Diffraction for clusters)
X-ray Diffraction (XRD) is a primary technique for determining the three-dimensional atomic arrangement within a crystalline solid. While comprehensive single-crystal XRD data for pure this compound is not extensively reported, analysis of its derivatives and related complexes reveals its structural behavior. For instance, its coordination polymer with zinc, [Zn(C₆H₄NO₃)₂]n, has been characterized, providing valuable information on the molecule's coordination modes. nih.gov In this structure, the Zn(II) ion is coordinated by two carboxylate oxygen atoms and two pyridine nitrogen atoms from four different 5-hydroxynicotinate ligands, creating a three-dimensional framework. nih.gov
Powder X-ray Diffraction (PXRD) is particularly useful for analyzing polycrystalline samples, identifying different crystalline phases (polymorphs), and assessing sample purity. rigaku.com Studies on the pH-dependent crystallization of hydroxynicotinic acids in aqueous media have utilized PXRD to characterize the resulting solid forms. mdpi.com The diffraction patterns of materials obtained under different pH conditions can reveal variations in crystal structure and morphology, demonstrating the influence of processing conditions on the final solid-state form. mdpi.comresearchgate.net For this compound, such studies show that the crystallization outcome can range from microcrystalline powders to crystalline aggregates. mdpi.com
Below is a table summarizing the crystallographic data for a zinc-based coordination polymer of this compound, illustrating the detailed structural information obtainable from single-crystal X-ray diffraction.
| Parameter | Value |
|---|---|
| Chemical Formula | [Zn(C₆H₄NO₃)₂] |
| Molecular Weight | 341.57 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.4299 (6) |
| b (Å) | 10.5453 (7) |
| c (Å) | 12.6914 (8) |
| β (°) | 104.640 (7) |
| Volume (ų) | 1221.07 (14) |
| Z | 4 |
| Temperature (K) | 150 |
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for investigating the molecular structure, functional groups, and intermolecular interactions, such as hydrogen bonding, in the solid state. americanpharmaceuticalreview.commdpi.com These techniques probe the vibrational modes of molecules, providing a characteristic "fingerprint" spectrum. americanpharmaceuticalreview.com
For this compound, FTIR spectroscopy has been instrumental in elucidating its tautomeric form in the solid state. Unlike its 2-, 4-, and 6-hydroxynicotinic acid isomers, the FTIR spectrum of this compound does not show the characteristic stretching frequencies for N-H and Cring=O bonds. researchgate.net This absence indicates that this compound exists predominantly as the hydroxy tautomer, featuring an unprotonated nitrogen heteroatom and a Cring-OH bond, which is consistent with resonance theory predictions. researchgate.net
The analysis of specific spectral regions allows for the assignment of vibrational bands to particular functional groups. The formation of intermolecular hydrogen bonds, which heavily influence the crystal packing, can be studied by observing shifts in the vibrational frequencies of the involved groups, such as the O-H and C=O moieties. americanpharmaceuticalreview.com
The following table summarizes key vibrational features and their interpretations for hydroxynicotinic acids.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Interpretation for this compound |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | ~2500-3300 (broad) | Indicates hydrogen-bonded carboxyl groups. |
| O-H Stretch (Phenolic) | ~3200-3600 | Present, confirming the hydroxy tautomer. |
| N-H Stretch | ~3100-3500 | Absent, distinguishing it from oxo tautomers of isomers. researchgate.net |
| C=O Stretch (Carboxylic Acid) | ~1680-1725 | Confirms the presence of the carboxylic acid group. |
| Cring=O Stretch | ~1650 | Absent, supporting the hydroxy tautomer structure. researchgate.net |
| Pyridine Ring Vibrations | ~1400-1600 | Characteristic bands confirming the pyridine ring structure. |
Electron Microscopy for Morphological Analysis (e.g., Scanning Electron Microscopy for clusters)
Electron microscopy techniques, particularly Scanning Electron Microscopy (SEM), are employed to visualize the surface morphology, particle shape, and aggregation state of solid materials. This analysis provides a crucial link between the internal crystal structure determined by XRD and the macroscopic properties of the bulk material.
SEM studies of this compound have revealed significant variations in its morphology depending on its source and method of preparation. mdpi.com The starting, commercially available material has been observed to consist of aggregates that form thick layers. In contrast, samples obtained through recrystallization from aqueous solutions at varying pH levels display distinctly different and more defined morphologies, such as diverse prismatic shapes. mdpi.com This demonstrates that the crystallization process can be controlled to produce particles with specific habits, which can be critical for material handling and performance in various applications. The analysis of these clusters and aggregates provides insight into the crystallization and growth mechanisms of the compound. mdpi.com
Biological Activities and Pharmacological Investigations of 5 Hydroxynicotinic Acid and Its Derivatives
Antioxidant Properties and Mechanisms of Action
The antioxidant capabilities of 5-Hydroxynicotinic acid derivatives are central to their protective effects. These properties are manifested through several distinct but interconnected mechanisms, including the direct neutralization of harmful free radicals, the inhibition of lipid degradation, support for endogenous antioxidant systems, and the chelation of metal ions that catalyze oxidative reactions.
Derivatives of this compound have demonstrated significant antioxidant activity by inhibiting lipid peroxidation (LPO). wisdomlib.org Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. In experimental models, the derivatives SSC-77 and SSC-497 were shown to prevent the accumulation of LPO products such as malondialdehyde (MDA) and diene conjugates (DC) in the ventricular myocardium. wisdomlib.org This inhibition of LPO is a key indicator of their ability to scavenge free radicals and protect cellular structures from oxidative damage. wisdomlib.org
Cardioprotective Efficacy of this compound Derivatives
The antioxidant mechanisms of this compound derivatives translate into significant cardioprotective effects. Studies have demonstrated their ability to shield the heart from damage in models of both chemotherapy-induced cardiotoxicity and ischemia/reperfusion injury. wisdomlib.org
Doxorubicin is an effective anticancer drug, but its use is limited by cardiotoxicity. e-century.usmdpi.com Derivatives of this compound have shown notable efficacy in mitigating this damage. wisdomlib.org In a doxorubicin-induced cardiomyopathy model, the derivatives SSC-77 and SSC-497 demonstrated a significant cardioprotective effect. wisdomlib.org This was evidenced by a marked decrease in the diastolic dysfunction coefficient (StТTI), a measure of cardiac stiffness. wisdomlib.org
Table 1: Effect of this compound Derivatives on Diastolic Dysfunction in Doxorubicin-Induced Cardiomyopathy
| Group | Diastolic Dysfunction Coefficient (StТTI) (r.u.) |
| Control (Doxorubicin only) | 8.3 ± 0.1 |
| SSC-77 | 2.1 ± 0.2 |
| SSC-497 | 3.3 ± 0.1 |
This table shows the reduction in the diastolic dysfunction coefficient in a doxorubicin pathology model with the administration of this compound derivatives SSC-77 and SSC-497, indicating a protective effect against cardiac stiffness. Data sourced from a 2017 study. wisdomlib.org
This protective action against doxorubicin-induced damage is linked to their ability to counteract the oxidative stress and iron metabolism disruption caused by the chemotherapeutic agent. wisdomlib.org
Myocardial ischemia/reperfusion (I/R) injury occurs when blood flow is restored to heart tissue after a period of oxygen deprivation, leading to a surge of oxidative stress and inflammation. nih.gov Derivatives of this compound have been shown to protect the heart in this context. wisdomlib.org In an isolated rat heart model of hypo-reperfusion, both SSC-77 and SSC-497 prevented the decline in myocardial contractility during the reperfusion period. wisdomlib.org
The cardioprotective effect was further confirmed by a significant reduction in the release of cardiac damage markers, creatine phosphokinase-MB (KFK-MB) and lactate dehydrogenase (LDH), from the isolated hearts. wisdomlib.org
Table 2: Reduction of Cardiac Damage Markers by this compound Derivatives in Ischemia/Reperfusion Injury
| Derivative | % Decrease in KFK-MB | % Decrease in LDH |
| SSC-77 | 47% | 21.8% |
| SSC-497 | 39% | 19.6% |
This table illustrates the percentage decrease in key cardiac injury markers in an ischemia/reperfusion model following treatment with this compound derivatives SSC-77 and SSC-497, compared to a control group. Data sourced from a 2017 study. wisdomlib.org
These findings, coupled with the prevention of LPO product accumulation, demonstrate that these derivatives reduce irreversible damage to cardiomyocytes and preserve cardiac functional activity following an ischemic event. wisdomlib.org
Modulation of Cardiac Damage Markers (e.g., Creatine Phosphokinase-MB, Lactate Dehydrogenase)
Derivatives of this compound have demonstrated notable cardioprotective effects by modulating key biomarkers of cardiac damage, specifically Creatine Phosphokinase-MB (CPK-MB) and Lactate Dehydrogenase (LDH). wisdomlib.orgwisdomlib.org In preclinical studies using an isolated rat heart model of ischemia/reperfusion injury, two derivatives, designated SSC-77 (K-5-hydroxynicotinic acid) and SSC-497 (Mg-5-hydroxynicotinic acid), were shown to significantly reduce the levels of these enzymes in the perfusate, indicating a reduction in cardiomyocyte damage. wisdomlib.orgasiapharmaceutics.info
The administration of SSC-77 and SSC-497 at a concentration of 10⁻⁶ mol/l resulted in a marked decrease in the release of CPK-MB and LDH from the heart tissue following an ischemic event. wisdomlib.orgasiapharmaceutics.info Specifically, treatment with SSC-77 led to a 39% reduction in CPK-MB levels and a 21.8% reduction in LDH levels compared to the control group. wisdomlib.org Similarly, SSC-497 decreased CPK-MB by 47% and LDH by 19.6%. wisdomlib.org This attenuation of cardiac enzyme release confirms the ability of these this compound derivatives to mitigate irreversible damage to cardiomyocytes. wisdomlib.orgwisdomlib.org
| Compound | CPK-MB Reduction (%) | LDH Reduction (%) |
|---|---|---|
| SSC-77 | 39% | 21.8% |
| SSC-497 | 47% | 19.6% |
Molecular Interactions with Biological Targets
Enzyme Inhibition Studies
The bacterial cell wall, a structure essential for survival, is a primary target for many antibiotics. creative-biolabs.com Its main component, peptidoglycan, is synthesized through a series of enzymatic reactions that occur in the cytoplasm, cell membrane, and periplasm. creative-biolabs.com Key enzymes in this pathway, such as those in the Mur family (e.g., MurA), transglycosylases, and transpeptidases, are well-established targets for inhibitors. creative-biolabs.comnih.gov While various compounds, including β-lactams and glycopeptides, are known to inhibit these enzymes, specific studies detailing the inhibitory activity of this compound against enzymes involved in bacterial cell wall synthesis are not extensively covered in the available scientific literature. microbenotes.com
Nicotinamide phosphoribosyltransferase (NAPRT) is the rate-limiting enzyme in the Preiss-Handler pathway, an essential route for NAD biosynthesis. mdpi.comnih.gov This pathway is particularly relevant in certain cancer cells that rely on it for NAD production, making NAPRT a target for anticancer therapies. nih.govaacrjournals.org Research has identified 2-hydroxynicotinic acid (2-HNA), an isomer of this compound, as an inhibitor of NAPRT. nih.govnih.gov The inhibition of NAPRT by compounds like 2-HNA can sensitize cancer cells to inhibitors of the alternative NAMPT-dependent NAD synthesis pathway, representing a cooperative strategy to deplete NAD levels in tumors. mdpi.comnih.gov While the inhibitory potential of 2-HNA against NAPRT has been established, detailed studies focusing specifically on the interaction and inhibitory kinetics of this compound with NAPRT are limited.
This compound (5HN) serves as a valuable substrate analog for studying the catalytic mechanism of the FAD-containing enzyme 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO). nih.govproquest.com This enzyme is involved in the bacterial degradation of vitamin B6. proquest.com MHPCO shows activity towards 5HN, catalyzing both hydroxylation and subsequent cleavage of the pyridine (B92270) ring. proquest.comrcsb.org
The binding of 5HN to MHPCO is a two-step process. nih.govnih.gov Initially, an enzyme-substrate complex is formed, which is then followed by a conformational change or isomerization induced by the ligand. nih.gov This binding is crucial for the efficient reduction of the enzyme-bound flavin by NADH. nih.gov Kinetic studies have determined the dissociation constant (Kd) for 5HN binding to MHPCO, allowing for a comparison with the natural substrate, 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC), and another analog, N-methyl-5-hydroxynicotinic acid (NMHN). nih.gov The binding of 5HN is tighter than that of NMHN but slightly weaker than the natural substrate MHPC. nih.gov
| Compound | Dissociation Constant (Kd) |
|---|---|
| This compound (5HN) | 5.2 µM |
| 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) | 9.2 µM |
| N-methyl-5-hydroxynicotinic acid (NMHN) | 55 µM |
Nicotinamidase (PncA) is an enzyme found in various bacteria, including Mycobacterium tuberculosis, that plays a role in the NAD+ salvage pathway. nih.gov Its primary function is the hydrolysis of nicotinamide into nicotinic acid and ammonia. nih.gov This enzyme is also clinically significant because it is responsible for converting the prodrug pyrazinamide into its active bactericidal form, pyrazinoic acid. nih.gov Investigations into the inhibition of PncA have identified several competitive and irreversible inhibitors, such as 3-pyridine carboxaldehyde and pyrazinecarbonitrile, respectively. nih.gov However, specific research data on the inhibitory effects of this compound on the activity of Nicotinamidase (PncA) is not prominently featured in the current body of scientific literature.
Receptor Modulation and Ligand Interactions (e.g., nicotinic receptor, GPR81, GPR109a)
The interaction of this compound with key cellular receptors has been a subject of scientific inquiry, particularly concerning its potential modulation of receptors responsive to its structural analog, nicotinic acid. Research has focused on its effects on G protein-coupled receptors GPR109a and GPR81, which are known to be activated by hydroxycarboxylic acids.
Investigations into the structure-activity relationship of ligands for GPR109a and GPR81 have provided insights into the impact of the 5-hydroxy substitution on the nicotinic acid scaffold. A study examining a series of arylhydroxy acids identified 3-hydroxybenzoic acid as a weak agonist for both GPR81 and the nicotinic acid receptor, GPR109a. nih.gov However, the introduction of a hydroxyl group onto the nicotinic acid structure to yield this compound resulted in a significant decrease in activity at the GPR109a receptor and failed to confer any activity at the GPR81 receptor. nih.gov
This suggests that the placement of the hydroxyl group at the 5-position of the pyridine ring is detrimental to the binding and/or activation of both GPR109a and GPR81. These receptors are predominantly expressed on adipocytes and are involved in the inhibition of lipolysis. nih.gov The activation of GPR109a by nicotinic acid is responsible for its beneficial effects on lipid profiles, but also for the common side effect of flushing. nih.gov
Detailed findings on the activity of this compound at these receptors are summarized in the table below.
| Compound | Receptor Target | Activity | EC₅₀ (μM) |
| This compound | GPR109a | Significantly reduced activity | 368 |
| This compound | GPR81 | No activity | >1000 |
Data sourced from a study on hydroxybenzoic acids as selective lactate receptor agonists. nih.gov
There is a lack of specific research data in the provided results detailing the direct interaction and modulation of nicotinic acetylcholine receptors (nAChRs) by this compound. While the broader nicotinic acid has complex interactions with various systems, the specific effects of its 5-hydroxy derivative on nAChRs have not been elucidated in the referenced literature.
Metabolic Pathways and Biotransformation of 5 Hydroxynicotinic Acid
Biosynthesis of 5-Hydroxynicotinic Acid in Microorganisms (e.g., enzymatic action on nicotinate (B505614) by hydroxylase)
The biosynthesis of hydroxylated nicotinic acids, including this compound, in microorganisms is primarily an enzymatic process. The key reaction involves the hydroxylation of nicotinic acid (nicotinate). This transformation is catalyzed by specific enzymes known as nicotinic acid hydroxylases or nicotinate hydroxylases. chemodex.com
These hydroxylases are complex enzymes, often containing flavin cofactors and metal atoms like iron and molybdenum. google.comnih.gov The enzymatic hydroxylation is an aerobic process, requiring molecular oxygen. google.com For instance, the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid is a well-studied step in the degradation pathway in bacteria like Pseudomonas, Bacillus, and Achromobacter species. google.comnih.gov While the direct synthesis of this compound from nicotinate is less detailed in available literature than its 6-hydroxy counterpart, the general mechanism involves the enzymatic introduction of a hydroxyl group onto the pyridine (B92270) ring of nicotinic acid. chemodex.com
Microbial Degradation Pathways of this compound and Related Pyridine Derivatives
Microorganisms employ a series of enzymatic reactions to degrade this compound and other pyridine compounds. These pathways typically converge on common intermediates, which are then further metabolized.
A critical step in the degradation of hydroxylated pyridinecarboxylic acids is decarboxylative hydroxylation. organic-chemistry.orgd-nb.infonih.gov This reaction involves the removal of a carboxyl group and the simultaneous addition of a hydroxyl group. In the metabolism of 5-hydroxypicolinic acid by Alcaligenes faecalis JQ135, a novel monooxygenase catalyzes a 2-decarboxylative hydroxylation, converting the substrate into 2,5-dihydroxypyridine (B106003) (2,5-DHP). researchgate.netbiorxiv.org Similarly, in the degradation of 6-hydroxynicotinic acid by bacteria such as Pseudomonas putida and Bordetella bronchiseptica, a decarboxylative hydroxylation reaction is catalyzed by 6-hydroxynicotinate 3-monooxygenase (NicC), also yielding 2,5-DHP. researchgate.netresearchgate.netfigshare.comacs.orgacs.org This type of reaction is a challenging chemical process that microorganisms facilitate enzymatically. researchgate.net
Flavin-dependent monooxygenases play a pivotal role in the degradation of pyridine derivatives. nih.gov These enzymes utilize flavin adenine (B156593) dinucleotide (FAD) as a cofactor to activate molecular oxygen for the hydroxylation of aromatic rings. nih.gov
The enzyme HpaM from Alcaligenes faecalis JQ135 is a recently identified monocomponent FAD-dependent monooxygenase. researchgate.netbiorxiv.org It is responsible for the 2-decarboxylative hydroxylation of 5-hydroxypicolinic acid to 2,5-DHP, a reaction that is dependent on both FAD and NADH. biorxiv.org Another well-characterized example is NicC, a Group A FAD-dependent monooxygenase found in several aerobic bacteria. researchgate.netfigshare.comacs.orgacs.org NicC catalyzes the conversion of 6-hydroxynicotinic acid to 2,5-DHP, a key step in the nicotinic acid degradation pathway. researchgate.netresearchgate.netacs.org These enzymes are crucial for initiating the breakdown of the stable pyridine ring.
| Enzyme | Organism | Substrate | Product | Cofactor | Reference |
|---|---|---|---|---|---|
| HpaM | Alcaligenes faecalis JQ135 | 5-Hydroxypicolinic acid | 2,5-Dihydroxypyridine | FAD, NADH | researchgate.netbiorxiv.org |
| NicC (6-hydroxynicotinate 3-monooxygenase) | Pseudomonas putida KT2440, Bordetella bronchiseptica RB50 | 6-Hydroxynicotinic acid | 2,5-Dihydroxypyridine | FAD, NADH | researchgate.netresearchgate.netacs.org |
| 2-hydroxypyridine (B17775) 5-monooxygenase (hpdABCDE) | Burkholderia sp. MAK1 | 2-Hydroxypyridine | 2,5-Dihydroxypyridine | Not specified | nih.gov |
2,5-dihydroxypyridine (2,5-DHP) is a central metabolic intermediate in the catabolism of numerous pyridine derivatives, including nicotine, nicotinic acid, and 3-hydroxypyridine. researchgate.netnih.govresearchgate.netmdpi.comnih.govnih.gov Its formation represents a convergence point for various degradation pathways.
Once formed, 2,5-DHP undergoes ring cleavage, a reaction typically catalyzed by a dioxygenase. researchgate.net In many bacteria, 2,5-DHP is converted to N-formylmaleamic acid by a 2,5-dihydroxypyridine 5,6-dioxygenase, an Fe2+-dependent enzyme. researchgate.netnih.gov The downstream pathway then proceeds with the conversion of N-formylmaleamic acid to maleamic acid, which is subsequently hydrolyzed to maleic acid. biorxiv.orgnih.gov Maleic acid is then isomerized to fumaric acid, which can enter the tricarboxylic acid (TCA) cycle. biorxiv.orgnih.gov
The metabolic pathways for this compound are intricately linked with those of other pyridine carboxylic acids, such as nicotinic acid and picolinic acid. nih.govresearchgate.net This interconnection is evident through shared intermediates and analogous enzymatic steps.
The degradation of nicotinic acid in many aerobic bacteria proceeds through 6-hydroxynicotinic acid, which is then converted to the common intermediate 2,5-DHP by the monooxygenase NicC. researchgate.netacs.orgnih.govnih.gov Similarly, the degradation of 5-hydroxypicolinic acid in Alcaligenes faecalis also generates 2,5-DHP. researchgate.netbiorxiv.org Picolinic acid catabolism has also been shown to involve 2,5-DHP as an intermediate, although the specific enzymes for this conversion have not always been identified. nih.gov This demonstrates that microorganisms have evolved to channel various pyridine derivatives into a common downstream pathway, maximizing metabolic efficiency. The degradation of these different precursors via the central 2,5-DHP intermediate ultimately leads to fumaric acid, linking these specialized catabolic routes to central metabolism. nih.govnih.gov
Identification of Microorganisms Involved in this compound Metabolism
A variety of microorganisms capable of metabolizing this compound and related pyridine compounds have been isolated and identified. These bacteria possess the specific enzymatic machinery required for the hydroxylation, decarboxylation, and ring cleavage of these aromatic compounds.
| Microorganism | Metabolic Capability | Reference |
|---|---|---|
| Alcaligenes faecalis | Degradation of 5-hydroxypicolinic acid via decarboxylative hydroxylation | researchgate.netbiorxiv.orgresearchgate.net |
| Pseudomonas sp. | Degradation of nicotinic acid and nicotine; production of 6-hydroxynicotinic acid | researchgate.netacs.orgnih.govhmdb.caresearchgate.net |
| Bordetella bronchiseptica | Degradation of 6-hydroxynicotinic acid via decarboxylative hydroxylation | researchgate.netresearchgate.netfigshare.comacs.orgacs.org |
| Bacillus sp. | Hydroxylation of nicotinic acid and 6-hydroxynicotinic acid | nih.govresearchgate.netacs.org |
| Mycobacterium sp. | Degradation of 5-chloro-2-hydroxynicotinic acid | nih.gov |
| Achromobacter xylosoxydans | Enzymatic hydroxylation of nicotinic acid to 6-hydroxynicotinic acid | google.comhmdb.ca |
| Burkholderia sp. | Degradation of 2-hydroxypyridine to 2,5-dihydroxypyridine | nih.gov |
Computational Chemistry and Modeling in 5 Hydroxynicotinic Acid Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic properties and reactivity of 5-Hydroxynicotinic acid. nih.govdergipark.org.tr These calculations provide a detailed picture of the electron distribution and the energies of molecular orbitals, which are fundamental to understanding the molecule's chemical behavior.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govyoutube.com For this compound and its derivatives, these calculations help in predicting sites susceptible to electrophilic or nucleophilic attack.
Furthermore, quantum chemical methods are employed to study the tautomerism of this compound. Theoretical calculations at the G3MP2 and CBS-QB3 levels of theory have been used to investigate the relative stability of its different tautomeric forms, such as the hydroxy and the zwitterionic conformations. researchgate.net Such studies have indicated that in the gas phase, the hydroxy tautomer with an unprotonated nitrogen heteroatom is a likely form. researchgate.net The choice of computational method and basis set is critical for obtaining results that correlate well with experimental findings. nih.govnih.gov
Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: The following data is illustrative and based on typical values obtained from DFT calculations for similar organic molecules. Specific values for this compound would require dedicated computation.
| Property | Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |
| LUMO Energy | -1.2 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-31G(d) |
| Dipole Moment | 3.5 D | B3LYP/6-31G(d) |
| Ionization Potential | 6.5 eV | B3LYP/6-31G(d) |
| Electron Affinity | 1.2 eV | B3LYP/6-31G(d) |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed information on conformational changes and intermolecular interactions. mdpi.comnih.gov For this compound, MD simulations can reveal its dynamic behavior in different environments, such as in aqueous solution. nih.govnih.gov
Conformational analysis of this compound is crucial as its three-dimensional shape influences its physical properties and biological activity. Studies have shown that the conformation of this compound in the solid state is dependent on the crystallization solvent. When crystallized from water, it forms a hydrate (B1144303) where the molecule is in a zwitterionic conformation. In contrast, crystallization from DMSO results in a solvate where the neutral form persists. ul.pt MD simulations can be used to explore the conformational landscape of this compound in solution, identifying the most stable conformers and the energy barriers between them. nih.gov
MD simulations are also invaluable for studying the intermolecular interactions between this compound and solvent molecules, particularly water. researchgate.netrsc.org These simulations can quantify the hydrogen bonding network around the molecule and determine the hydration structure. mdpi.com Understanding these interactions is key to explaining its solubility and how it interacts with biological macromolecules. The simulations track the trajectories of atoms over time, allowing for the analysis of properties like the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to characterize the local environment. nih.govmdpi.com
Docking Studies for Ligand-Receptor and Enzyme-Substrate Binding
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is extensively used in drug discovery to understand and predict the binding of ligands to protein receptors or enzyme active sites.
In the context of this compound, docking studies have been instrumental in understanding its role as a substrate for certain enzymes. It has been identified as a substrate for 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO). nih.gov Experimental studies have determined the dissociation constant (Kd) for the binding of this compound to MHPCO to be 5.2 µM. nih.gov It has been shown that the tripolar ionic form of this compound is the species that binds to the enzyme. nih.gov
Docking simulations can model the binding of this compound into the active site of MHPCO, identifying key intermolecular interactions such as hydrogen bonds and hydrophobic contacts that stabilize the enzyme-substrate complex. These simulations provide a structural basis for the observed binding affinity and can elucidate the mechanism of enzymatic action. The results of docking studies are often presented as a binding score or an estimated binding energy, which helps in ranking the affinity of different ligands for a particular target.
Table 2: Docking Study of this compound with MHPCO (Illustrative) Note: This table is based on reported experimental data and typical outputs from molecular docking simulations.
| Parameter | Value/Description | Reference |
|---|---|---|
| Target Enzyme | 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO) | nih.gov |
| Experimental Kd | 5.2 µM | nih.gov |
| Binding Species | Tripolar ionic form | nih.gov |
| Predicted Binding Energy | -7.5 kcal/mol | Illustrative |
| Key Interacting Residues | TYR82, TYR223 (based on mutagenesis studies of MHPCO with analogous substrates) | |
| Type of Interactions | Hydrogen bonding with the carboxylate and hydroxyl groups; Pi-stacking with aromatic residues. | Illustrative |
Prediction of Spectroscopic Properties
Computational methods are widely used to predict various spectroscopic properties of molecules, including nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra serve as a valuable tool for the interpretation of experimental data and for the structural elucidation of compounds like this compound.
Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. science.govyoutube.com The calculated IR spectrum can be compared with experimental FT-IR data to assign the observed absorption bands to specific vibrational modes of the molecule. For this compound, such calculations can help confirm its tautomeric form in a given state. For instance, the absence of characteristic N-H and C=O stretching frequencies in the experimental FT-IR spectrum of solid this compound suggests the prevalence of the hydroxy tautomer, a finding that can be corroborated by theoretical predictions. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. researchgate.netmdpi.comschrodinger.com This method computes the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. youtube.com For this compound, TD-DFT calculations can predict its UV-Vis spectrum, providing insights into the electronic transitions responsible for its absorption of light.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can also predict NMR chemical shifts and coupling constants. These predictions are highly valuable for assigning signals in experimental NMR spectra and for confirming the structure of this compound.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative) Note: This table is a representation of typical data obtained from computational spectroscopy.
| Spectrum | Predicted Feature | Wavenumber/Wavelength/Chemical Shift |
|---|---|---|
| IR | O-H stretch (hydroxyl) | ~3400 cm⁻¹ |
| IR | C=O stretch (carboxylic acid) | ~1720 cm⁻¹ |
| IR | C=C, C=N ring stretches | 1600-1450 cm⁻¹ |
| UV-Vis | π → π* transition | ~270 nm |
| ¹H NMR | H on pyridine (B92270) ring | 7.5 - 8.5 ppm |
| ¹³C NMR | Carboxylic acid carbon | ~170 ppm |
| ¹³C NMR | Pyridine ring carbons | 120 - 150 ppm |
Advanced Research Applications and Future Perspectives
Design and Synthesis of Next-Generation 5-Hydroxynicotinic Acid Analogs for Targeted Bioactivity
The core structure of this compound serves as a valuable scaffold for the synthesis of novel analogs with tailored biological activities. Researchers are actively exploring the modification of its functional groups to enhance potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
A notable area of investigation is in cardioprotection. wisdomlib.orgasiapharmaceutics.info Derivatives of this compound, specifically potassium 5-hydroxynicotinate (SSC-77) and magnesium 5-hydroxynicotinate (SSC-497), have demonstrated significant cardioprotective effects in preclinical models. wisdomlib.orgasiapharmaceutics.info These analogs have been shown to mitigate damage from doxorubicin-induced cardiomyopathy and ischemia-reperfusion injury. wisdomlib.org The synthesis of such analogs often begins with the esterification of the parent compound, this compound, to create more reactive intermediates like ethyl 5-hydroxynicotinate, which can then be further modified. orgsyn.org
The broader class of nicotinic acid analogs is also being investigated for other therapeutic applications. For instance, synthetic strategies have been developed to create (aryloxyacetylamino)-nicotinic acid analogs that act as potent inhibitors of hypoxia-inducible factor (HIF)-1α, a key target in cancer therapy. nih.gov These studies showcase the potential for designing this compound derivatives that could modulate critical cellular pathways.
Table 1: Bioactive Analogs of this compound
| Compound/Analog | Investigated Bioactivity | Key Findings |
|---|---|---|
| SSC-77 (Potassium 5-hydroxynicotinate) | Cardioprotection | Reduces diastolic dysfunction and irreversible damage of cardiomyocytes in models of doxorubicin pathology and ischemia/reperfusion. wisdomlib.org |
| SSC-497 (Magnesium 5-hydroxynicotinate) | Cardioprotection | Prevents the decrease of cardiac functional activity after ischemia/reperfusion and possesses antioxidant properties. wisdomlib.org |
Mechanisms of Action Elucidation and Translational Potential in Biomedical Sciences
Understanding the precise mechanisms by which this compound and its derivatives exert their biological effects is crucial for their translation into clinical applications. Research has begun to uncover several key pathways and molecular interactions.
The cardioprotective effects of the derivatives SSC-77 and SSC-497 are attributed to multiple mechanisms. They have been shown to reduce diastolic dysfunction and prevent the decline of heart function following ischemia/reperfusion. wisdomlib.org A significant aspect of their action is the reduction of irreversible damage to cardiomyocytes, which is supported by the decreased levels of damage markers such as creatine phosphokinase-MB (KFK-MB) and lactate dehydrogenase (LDH). wisdomlib.orgasiapharmaceutics.info Furthermore, these compounds exhibit antioxidant properties by inhibiting free radical oxidation. wisdomlib.org This is potentially achieved through the chelation of catalytically active Fe2+ ions, which can otherwise promote the formation of damaging hydroxyl radicals. wisdomlib.org
Beyond cardioprotection, this compound itself is utilized as a tool in biochemical research to elucidate enzymatic mechanisms. It serves as a nicotinic acid analog to investigate the hydroxylation mechanism of the flavoprotein 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO). chemicalbook.comchemodex.com This enzyme is involved in the degradation of pyridine (B92270) compounds, and understanding its function provides insight into microbial metabolism and bioremediation pathways.
The translational potential of these findings is significant. The development of cardioprotective agents with novel mechanisms of action is a major goal in cardiovascular medicine. The antioxidant and ion-chelating properties of this compound analogs present a promising avenue for mitigating oxidative stress-related pathologies.
Role in Materials Science (e.g., Metal-Organic Frameworks, Coordination Polymers, Gas Storage)
The structural features of this compound, particularly its ability to act as a bridging ligand, make it a valuable building block in materials science. Its chelating properties are instrumental in the synthesis of advanced materials like metal-organic frameworks (MOFs) and coordination polymers. nbinno.com
MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The specific geometry and functional groups of this compound allow for the formation of diverse and stable framework structures. These materials are highly porous and have potential applications in various fields, including:
Gas Storage: The tunable pore sizes and high surface areas of MOFs derived from this compound could be engineered for the selective storage and separation of gases like hydrogen and carbon dioxide.
Catalysis: The incorporation of metal nodes and functional organic linkers can create active sites for catalytic reactions. nbinno.com
Specialty Materials: The unique electronic and physical properties of these coordination polymers can be harnessed for applications in sensors and other specialty materials. nbinno.com
The ability of this compound to form different tautomers and conformers in the solid state further expands its utility in creating complex, functional materials. ul.pt
Methodological Advancements in Crystallization Control and Polymorph Engineering
Controlling the solid-state form of a compound is critical in the pharmaceutical and materials industries, as different crystal forms (polymorphs) can have vastly different physical and chemical properties. This compound has become a model compound for studying crystallization and polymorphism due to its propensity to form various solid structures. ul.pt
Research has shown that the crystallization of this compound is highly sensitive to the choice of solvent. ul.pt This allows for a strategy of "solvent mediated control" over its molecular conformation in the solid state. For example:
When crystallized from water, this compound forms a 1:1 hydrate (B1144303) (5HNA∙H2O) where the molecule exists in a zwitterionic tautomeric form. ul.pt
In contrast, crystallization from dimethyl sulfoxide (B87167) (DMSO) yields a 1:1 solvate (5HNA∙DMSO) in which the molecule persists in its neutral tautomeric form, the form it prefers in the DMSO solution. ul.pt
Interestingly, upon thermal removal of the solvent molecules, both the hydrate and the DMSO solvate evolve to the same unsolvated form, where the molecule adopts a zwitterionic conformation. ul.pt This demonstrates how solvate formation can be used to selectively crystallize a desired tautomer, even if it is not the most stable unsolvated form. researchgate.net
Furthermore, the pH of the crystallization medium has a profound effect on the resulting solid form. Studies on hydroxynicotinic acids have demonstrated that varying the pH in aqueous media can lead to a wide diversity of outcomes, including individual crystals of different shapes and sizes, microcrystalline powders, and even amorphous solids. mdpi.commdpi.comresearchgate.net This highlights the importance of pH control as a key parameter in polymorph engineering. consensus.app
Table 2: Solvent and pH Effects on this compound Crystallization
| Crystallization Condition | Resulting Solid Form | Molecular Conformation |
|---|---|---|
| Crystallization from water | 5HNA∙H2O (Hydrate) | Zwitterionic ul.pt |
| Crystallization from DMSO | 5HNA∙DMSO (Solvate) | Neutral ul.pt |
Environmental and Agricultural Applications (e.g., biodegradation)
The degradation of pyridine-based compounds in the environment is a topic of significant interest. Research into the microbial metabolism of nicotinic acid and its derivatives provides a foundation for potential environmental applications. A common microbial degradation pathway for nicotinic acid involves an initial hydroxylation step to form 6-hydroxynicotinic acid. researchgate.netjinjingchemical.com This intermediate is then further degraded by a series of enzymes. researchgate.netnih.gov While this pathway focuses on the 6-hydroxy isomer, it demonstrates that microorganisms possess the enzymatic machinery to hydroxylate and break down the nicotinic acid ring, suggesting that this compound could also be susceptible to biodegradation.
In the context of agriculture, hydroxynicotinic acids have shown potential as bioactive agents. A study on 6-hydroxynicotinic acid, an isomer of this compound, found that it can inhibit the seed germination and prehaustorium formation of the parasitic plant Phelipanche aegyptiaca. nih.gov This suggests a potential application for hydroxynicotinic acid derivatives as natural herbicides or agents to control parasitic weeds, thereby promoting the growth of host plants. nih.gov While this research was not conducted on this compound specifically, it opens an avenue for future investigation into its potential agricultural applications.
Q & A
What are the established synthetic routes for 5-hydroxynicotinic acid, and how is its purity validated in academic research?
Methodological Answer:
this compound is synthesized via esterification of the parent compound. A common protocol involves dissolving this compound in methanol saturated with dry hydrogen chloride gas at 0°C, followed by reflux and neutralization with sodium bicarbonate to precipitate methyl 5-hydroxynicotinate . Purity is validated using melting point analysis (e.g., 184–186°C for the methyl ester derivative) and chromatographic techniques (HPLC or TLC). Single-crystal X-ray diffraction (SCXRD) is employed for structural confirmation, as demonstrated in polymorphic studies of hydroxynicotinic acids .
How do researchers determine the dominant tautomeric form of this compound in solid and gaseous phases?
Advanced Research Focus:
The tautomeric equilibrium (hydroxy vs. oxo forms) is resolved using combined experimental and computational approaches:
- Solid Phase: SCXRD reveals oxo tautomers (N–H and C=O bonds) in 2-, 4-, and 6-hydroxynicotinic acids, while FT-IR spectra identify hydroxy tautomers (C–OH stretching) in this compound .
- Gaseous Phase: High-level quantum mechanical calculations (G3MP2, CBS-QB3) predict oxo dominance for 2HNA and hydroxy preference for 4HNA. For this compound, computational results align with experimental IR data, indicating phase-dependent tautomerism .
What experimental methodologies are used to assess the thermodynamic stability of this compound?
Methodological Answer:
- Enthalpy of Formation: Micro combustion calorimetry measures ΔfH°(cr) in the crystalline state (e.g., 5HNA: –598.3 kJ/mol) .
- Sublimation Thermodynamics: Vapor pressure measurements via the Knudsen effusion method derive ΔsubH° (e.g., 5HNA: 124.5 kJ/mol) .
- Computational Validation: CBS-QB3 and G3MP2 methods predict gaseous-phase stability, with corrections for isodesmic reaction imbalances to match experimental data .
How is this compound applied in enzyme-catalyzed synthesis of bioactive analogs?
Advanced Research Focus:
this compound serves as a substrate in chemoenzymatic synthesis of NAADP (nicotinic acid adenine dinucleotide phosphate) analogs. Key steps include:
- Base-Exchange Reactions: Aplysia californica ADP-ribosyl cyclase catalyzes the substitution of nicotinamide in NADP with this compound to generate NAADP derivatives .
- Activity Screening: Analogs are evaluated in sea urchin egg homogenates for Ca²⁺ release potency. Steric effects (e.g., t-Boc substituents) and functional groups (e.g., azidopropyl) modulate agonist activity .
How can contradictions between computational and experimental tautomer stability data be resolved?
Data Contradiction Analysis:
Discrepancies arise when computational methods (e.g., B3LYP/cc-pVTZ) prioritize unbalanced atomization reactions. Resolution strategies include:
- Balanced Isodesmic Reactions: Using chemically equivalent reference systems (e.g., hydroxypyridines) to improve agreement with experimental ΔfH°(g) values .
- Phase-Specific Modeling: Incorporating solvation effects (e.g., COSMO-RS) for solution-phase studies and comparing with SCXRD/FT-IR solid-phase data .
What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear NIOSH/CEN-certified respirators (e.g., P95/P1 filters) and gloves resistant to organic acids (e.g., nitrile) .
- Ventilation: Use fume hoods to minimize inhalation exposure during synthesis or weighing.
- Waste Disposal: Neutralize acidic residues before disposal and comply with federal/state regulations to prevent environmental release .
How does the solid-state structure of this compound influence its reactivity in coordination chemistry?
Advanced Research Focus:
The hydroxy tautomer facilitates metal coordination via the pyridinic nitrogen and carboxylate group. For example:
- Copper Complexes: this compound forms stable Cu(II) complexes with distorted square-planar geometry, characterized by XAS and EPR spectroscopy .
- Solvate-Dependent Reactivity: Polymorphic forms (e.g., solvates with DMSO) alter hydrogen-bonding networks, impacting catalytic activity in oxidation reactions .
What are the best practices for reporting this compound research in compliance with academic guidelines?
Methodological Answer:
- Data Reproducibility: Document synthesis protocols, SCXRD parameters (e.g., SHELXL refinement ), and computational methods (basis sets, solvation models) .
- Ethical Standards: Adhere to NIH guidelines for preclinical studies, including statistical rigor and conflict-of-interest disclosures .
- Supporting Information: Deposit crystallographic data in the Cambridge Structural Database (CSD) and NMR/IR spectra in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
